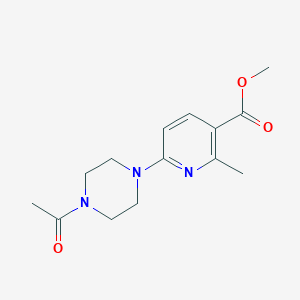
3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Cyclization of azides: Reacting azides with alkynes or nitriles under thermal or catalytic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Optimization of reaction parameters: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopropyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole
- 3-Cyclopropyl-5-(4-ethoxyphenyl)-1H-1,2,4-triazole
Uniqueness
3-Cyclopropyl-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H17N3O2 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
5-cyclopropyl-3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H17N3O2/c1-3-19-11-7-6-10(8-12(11)18-2)14-15-13(16-17-14)9-4-5-9/h6-9H,3-5H2,1-2H3,(H,15,16,17) |
Clave InChI |
ODUWJWOPVKWLKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3CC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


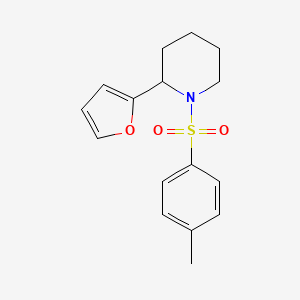
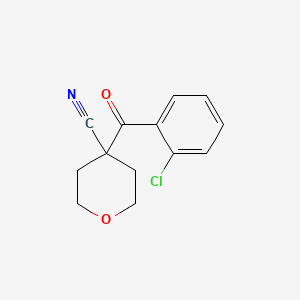
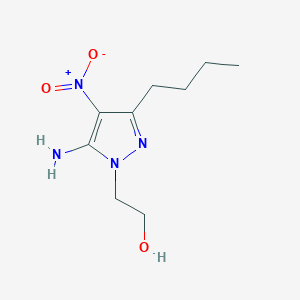
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
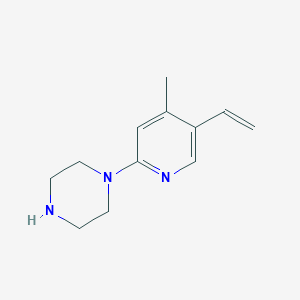


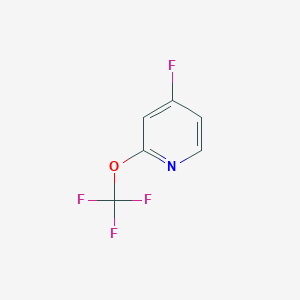
![Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11791379.png)
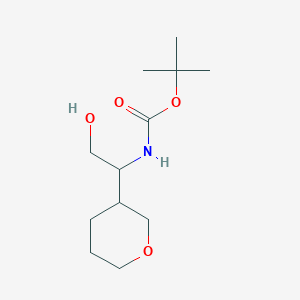
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)

